molecular formula C20H21F3N2O2 B6130181 4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine

4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine

Cat. No. B6130181
M. Wt: 378.4 g/mol
InChI Key: BFOUSJUMQYDIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine, also known as TFPMP, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of morpholine derivatives and has been found to exhibit interesting biological properties.

Mechanism of Action

4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. It enhances the binding of GABA to the receptor and increases its activity, leading to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine has been found to exhibit various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce anxiety-like behavior, increase sleep duration, and protect against seizures. It has also been found to modulate the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for the GABAA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the study of 4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine. One area of research could be the development of more potent and selective GABAA receptor modulators based on the structure of 4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine. Another area could be the investigation of its potential therapeutic applications in neurological and psychiatric disorders such as anxiety, insomnia, and epilepsy. Furthermore, the elucidation of its molecular mechanism of action and its interaction with other proteins and signaling pathways could provide valuable insights into the functioning of the nervous system.

Synthesis Methods

4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)benzaldehyde with 3-pyridinepropanoic acid, followed by the reaction of the resulting intermediate with morpholine. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine has been studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit interesting biological properties, including the ability to modulate the activity of certain receptors and enzymes.

properties

IUPAC Name

3-pyridin-3-yl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-20(22,23)17-5-1-3-16(11-17)12-18-14-25(9-10-27-18)19(26)7-6-15-4-2-8-24-13-15/h1-5,8,11,13,18H,6-7,9-10,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOUSJUMQYDIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC2=CN=CC=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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